MAO-B vs. MAO-A Selectivity: 3,5-Dichloro-N-hydroxy-benzamidine Exhibits >5.8-Fold Target Discrimination
In direct comparative enzyme inhibition assays, 3,5-dichloro-N-hydroxy-benzamidine demonstrates measurable selectivity for monoamine oxidase B (MAO-B) over MAO-A. The compound inhibits human membrane-bound MAO-B with an IC50 of 17,000 nM (17 µM), whereas inhibition of MAO-A requires concentrations exceeding 100,000 nM (>100 µM) [1]. This selectivity ratio (MAO-A IC50 / MAO-B IC50) exceeds 5.8, indicating preferential engagement of the MAO-B isoform. In contrast, unsubstituted benzamidine typically exhibits broader serine protease inhibition without significant MAO isoform discrimination [2].
| Evidence Dimension | Inhibition potency (IC50) and selectivity ratio |
|---|---|
| Target Compound Data | MAO-B IC50 = 17,000 nM; MAO-A IC50 > 100,000 nM |
| Comparator Or Baseline | Unsubstituted benzamidine: No reported MAO isoform selectivity; typically inhibits serine proteases with Ki values in micromolar to millimolar range |
| Quantified Difference | Selectivity ratio (MAO-A/MAO-B) > 5.8 for target compound; comparator lacks characterized MAO activity |
| Conditions | Human membrane-bound MAO-A and MAO-B expressed in insect cell membranes; kynuramine to 4-hydroxyquinoline conversion assay |
Why This Matters
This selectivity enables researchers to probe MAO-B-specific pathways with reduced off-target MAO-A interference, a distinction unavailable with generic benzamidine controls.
- [1] BindingDB. BDBM50450820 (CHEMBL4210376): Inhibition of human MAO-A and MAO-B. ChEMBL curated dataset. View Source
- [2] Andrews JM, Roman DP, Bing DH. Inhibition of four human serine proteases by substituted benzamidines. J Med Chem. 1978;21(12):1202-1207. View Source
